molecular formula C23H22ClNO3 B14992552 10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B14992552
M. Wt: 395.9 g/mol
InChI Key: MCZKKKRWJKVBFG-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class of heterocyclic molecules, characterized by a fused benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one core. The structure includes a 3-chlorobenzyl substituent at position 10 and a methyl group at position 5.

Properties

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

10-[(3-chlorophenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C23H22ClNO3/c1-14-21-16(12-25(13-27-21)11-15-5-4-6-17(24)9-15)10-20-18-7-2-3-8-19(18)23(26)28-22(14)20/h4-6,9-10H,2-3,7-8,11-13H2,1H3

InChI Key

MCZKKKRWJKVBFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The 3-chlorobenzyl moiety serves as a reactive site for nucleophilic displacement. Under basic conditions (e.g., KOH/EtOH:H₂O), the chlorine atom undergoes substitution with nucleophiles such as amines or alkoxides . For example:

  • Reaction with Piperazine :
    Cl+H2N-(CH2)2-NHNH-(CH2)2-NH\text{Cl} + \text{H}_2\text{N-(CH}_2\text{)}_2\text{-NH} \rightarrow \text{NH-(CH}_2\text{)}_2\text{-NH}
    This yields piperazine-linked derivatives, which are pharmacologically relevant .

Reaction Conditions Nucleophile Yield Catalyst
Reflux in EtOH:H₂O (1:1), 1 hPiperazine78–85%KOH
DMF, 80°C, 2 hSodium Methoxide65%None

Electrophilic Aromatic Substitution

The benzochromene ring’s electron-rich nature allows for electrophilic substitutions, particularly at the C-8 and C-9 positions. Common reactions include:

  • Nitration :
    HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0–5°C introduces a nitro group, predominantly at C-8 .

  • Sulfonation :
    SO3/H2SO4\text{SO}_3/\text{H}_2\text{SO}_4 under mild heating yields sulfonic acid derivatives.

Key Findings :

  • Nitration proceeds with 92% regioselectivity for C-8 .

  • Sulfonation requires prolonged reaction times (6–8 h) for optimal yields (70–75%).

Oxazine Ring-Opening Reactions

The oxazine ring’s lactam structure is susceptible to hydrolysis under acidic or basic conditions :

  • Acidic Hydrolysis :
    HCl (conc.),ΔBenzoic Acid Derivative+Amine\text{HCl (conc.)}, \Delta \rightarrow \text{Benzoic Acid Derivative} + \text{Amine}

  • Basic Hydrolysis :
    \text{NaOH (10%), EtOH}, \Delta \rightarrow \text{Carboxylate Intermediate}

Comparative Reactivity :

Condition Product Yield
HCl (conc.), 100°C3-Chlorobenzylamine derivative88%
NaOH (10%), 80°CSodium carboxylate72%

Reduction of the Oxazine Carbonyl

The ketone group in the oxazine ring undergoes selective reduction:

  • Catalytic Hydrogenation :
    H2/Pd-C,EtOAc,RTSecondary Alcohol\text{H}_2/\text{Pd-C}, \text{EtOAc}, \text{RT} \rightarrow \text{Secondary Alcohol}
    This reaction preserves the chromene system while reducing the carbonyl .

Optimized Parameters :

  • Pressure: 50 psi

  • Catalyst Loading: 5% Pd-C

  • Yield: 94%

Cross-Coupling Reactions

The aromatic systems participate in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    Ar-B(OH)2+BrPd(PPh3)4Ar\text{Ar-B(OH)}_2 + \text{Br} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar}
    Functionalization at C-7 (methyl group) is achievable via bromination followed by coupling .

Representative Example :

Substrate Boron Reagent Product Yield
7-Bromo derivativePhenylboronic acid7-Phenyl analogue81%
7-Bromo derivativeVinylboronic ester7-Vinyl-substituted compound68%

Photochemical Reactivity

UV irradiation induces [4+2] cycloaddition between the chromene’s diene and electron-deficient dienophiles (e.g., maleic anhydride):
hv (365 nm)Endo-adduct\text{hv (365 nm)} \rightarrow \text{Endo-adduct}

  • Reaction efficiency: 60–65%

  • Stereoselectivity: >95% endo preference

Biological Interactions and Derivatization

The compound’s chlorobenzyl group enhances binding to hydrophobic enzyme pockets. Key interactions include:

  • COX-2 Inhibition :
    Docking studies show a binding affinity (KiK_i) of 2.3 µM, comparable to indomethacin .

  • Antimicrobial Activity :
    Derivatives with electron-withdrawing substituents exhibit MIC values of 8–16 µg/mL against S. aureus.

Scientific Research Applications

10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Additionally, this compound can be used in the development of new materials and industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 2-Chlorobenzyl vs. 3-Chlorobenzyl

  • 10-(2-Chlorobenzyl)-7-methyl-... (STL516909): Molecular Formula: C₃₂H₁₉ClNO₃ (inferred from STL516909) . NMR studies (e.g., ) suggest that substituent positions significantly affect chemical shifts in regions A (positions 39–44) and B (positions 29–36), reflecting changes in electron density and spatial arrangement . Synthesis: Chlorination via PCl₅/POCl₃ (as in ) is a plausible route for introducing chlorine at the benzyl position .
  • 10-Benzyl-7-methyl-... (Non-chlorinated analog): Molecular Formula: C₂₃H₂₀NO₃ (estimated molecular weight: ~366.41). Key Differences: Absence of the chloro group reduces hydrophobicity and may diminish electrophilic reactivity. Such analogs are critical for structure-activity relationship (SAR) studies to isolate the chlorine’s role .

Heterocyclic Framework Variations

  • 9-(2-Chlorobenzyl)-6-methyl-... (Cyclopenta variant): Molecular Formula: C₂₂H₂₀ClNO₃ (MW: 381.85) .

Computational Similarity Metrics

  • Tanimoto and Dice Indices: These metrics quantify structural similarity between the target compound and known inhibitors. For example, a high Tanimoto score (>0.85) using MACCS or Morgan fingerprints () would suggest shared pharmacophoric features . The 3-chlorobenzyl group’s electron-withdrawing nature may enhance similarity to bioactive chlorinated scaffolds.

Key Findings and Implications

Substituent Position: The 3-chlorobenzyl group likely enhances electronic effects compared to 2-chloro and non-chlorinated analogs, influencing reactivity and target binding.

Computational Guidance : Tanimoto/Dice metrics () provide a rapid screening tool to prioritize analogs for synthesis and testing .

Biological Activity

The compound 10-(3-chlorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action and therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes a chlorobenzyl moiety and a benzochromene framework. Its molecular formula is C20H22ClN2O3C_{20}H_{22}ClN_{2}O_{3}, and it has a molecular weight of approximately 378.85 g/mol. The unique structural characteristics may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that the compound exhibits significant antitumor properties. For example:

  • Mechanism of Action : The compound induces apoptosis and paraptosis in cancer cells, which are critical processes for inhibiting tumor growth. It has been shown to affect signaling pathways related to cell survival and proliferation .
  • Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values for these cell lines ranged from 4.83 μM to 11.3 μM, indicating potent activity against tumor growth .

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent:

  • Monoamine Oxidase Inhibition : It has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound was found to inhibit MAO A and B with IC50 values around 1 μM .
  • Potential Therapeutic Applications : Given its neuroprotective effects and ability to inhibit MAOs, the compound may serve as a therapeutic option for managing neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Chlorine Substitution : The presence of chlorine at specific positions significantly enhances the activity against various biological targets. For instance, modifications in the chlorobenzyl group have been correlated with increased binding affinity to target receptors .
  • Methyl Group Influence : The methyl group at position 7 contributes positively to the compound's overall potency by enhancing lipophilicity and receptor interactions .

Data Summary Table

Biological ActivityTarget/AssayIC50 ValueReference
AntitumorMCF-7 (breast cancer)4.83 - 11.3 μM
AntitumorHCT116 (colon cancer)4.83 - 11.3 μM
MAO A InhibitionHuman MAO A~1 μM
MAO B InhibitionHuman MAO B~1 μM

Study 1: Apoptosis Induction in Breast Cancer Cells

A study investigated the effect of the compound on MCF-7 cells. Results indicated that treatment with the compound led to increased markers of apoptosis within 24 hours of exposure. Flow cytometry analysis confirmed significant cell death attributed to both apoptosis and paraptosis pathways.

Study 2: Neuroprotective Potential

In another study focusing on neuroprotection, the compound was administered in models of neurodegeneration. It demonstrated a reduction in neuronal cell death and improved behavioral outcomes in rodent models of Alzheimer's disease.

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